6-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one
Description
Significance of Functionalized 1,2,3,4-Tetrahydronaphthalene (B1681288) Derivatives in Organic Synthesis
Functionalized 1,2,3,4-tetrahydronaphthalene derivatives are versatile building blocks in organic synthesis. The strategic placement of various functional groups on the tetralin core allows for a diverse range of chemical transformations, leading to the construction of complex molecular architectures. These derivatives serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
The utility of these derivatives stems from the ability to selectively modify both the aromatic and aliphatic portions of the molecule. For instance, electrophilic aromatic substitution can be directed to specific positions on the benzene (B151609) ring, while the saturated ring can undergo a variety of reactions, including oxidation, reduction, and substitution. This multi-faceted reactivity makes functionalized tetralins valuable precursors for creating diverse chemical libraries for drug discovery and materials science.
Recent research has highlighted the development of novel catalytic methods for the synthesis of functionalized tetrahydronaphthalenes. nih.gov For example, iron(III)-catalyzed strategies have been developed for the efficient synthesis of these compounds from simple aryl ketone precursors. nih.gov These methods offer operational simplicity and provide access to a wide range of substituted tetralin derivatives.
Overview of Substituted Tetrahydronaphthalenones as Precursors in Complex Molecule Synthesis
Substituted tetrahydronaphthalenones, also known as tetralones, are a particularly important subclass of functionalized tetralin derivatives. The presence of a ketone functional group in the aliphatic ring provides a reactive handle for a multitude of chemical transformations. This includes nucleophilic additions to the carbonyl group, alpha-functionalization, and various condensation reactions.
The strategic placement of substituents on the aromatic ring of the tetralone scaffold further enhances their synthetic utility. These substituents can modulate the electronic properties of the molecule and serve as points of attachment for further functionalization. For example, the presence of an amino group can facilitate the introduction of new functionalities through acylation, alkylation, or diazotization reactions. Similarly, a halogen, such as bromine, can be utilized in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
The following table provides a brief overview of some substituted tetrahydronaphthalenones and their applications:
| Compound Name | CAS Number | Molecular Formula | Key Applications |
| 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one | 3470-53-9 | C10H11NO | Intermediate in the synthesis of pharmaceuticals. orgsyn.orgsigmaaldrich.com |
| 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one | 32281-97-3 | C10H9BrO | Precursor for the synthesis of substituted naphthalenes. nih.gov |
Research Context of 6-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one as a Key Synthetic Intermediate
Within the broader class of substituted tetralones, this compound emerges as a highly valuable, albeit specialized, synthetic intermediate. The strategic positioning of the amino, bromo, and ketone functionalities on the tetralone scaffold provides a unique combination of reactive sites, making it a versatile precursor for the synthesis of complex molecules.
The amino group at the 6-position can act as a nucleophile or be transformed into a diazonium salt, allowing for a wide range of subsequent reactions. The bromine atom at the 7-position is a key handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, alkyl, or heteroaryl substituents. The ketone at the 1-position offers a site for nucleophilic attack or enolate formation, facilitating the construction of new ring systems or the introduction of additional functional groups.
The combination of these three functional groups in a single molecule allows for a sequential and controlled elaboration of the tetralone core, providing a powerful tool for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. While specific research focusing solely on this compound is not extensively documented in publicly available literature, its potential as a key synthetic intermediate can be inferred from the well-established reactivity of its constituent functional groups on the tetralone framework.
Structure
3D Structure
Properties
CAS No. |
1391136-08-5 |
|---|---|
Molecular Formula |
C10H10BrNO |
Molecular Weight |
240.10 g/mol |
IUPAC Name |
6-amino-7-bromo-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10BrNO/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5H,1-3,12H2 |
InChI Key |
XNJROPNKMRTNEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2C(=O)C1)Br)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Amino 7 Bromo 1,2,3,4 Tetrahydronaphthalen 1 One and Analogous Structures
Strategies for Regioselective Bromination of the Tetrahydronaphthalene Core
Achieving regioselectivity in the bromination of the tetrahydronaphthalene system is a critical challenge. The position of the incoming bromine atom is dictated by the electronic effects of the substituents already present on the aromatic ring and the reaction conditions employed.
Direct electrophilic aromatic substitution on a pre-existing 6-aminotetrahydronaphthalen-1-one core presents a direct route to the target molecule. The amino group at the C-6 position is a strong activating group and is ortho-, para-directing. This directs the incoming electrophile (bromine) to the C-5 (para) and C-7 (ortho) positions. The ketone group at C-1 is a deactivating group and a meta-director, which also directs towards the C-5 and C-7 positions. Therefore, a mixture of 5-bromo and 7-bromo isomers is expected, with potential for di-bromination if conditions are not carefully controlled.
To achieve selective bromination at the C-7 position, optimization of the reaction conditions is crucial. Milder brominating agents, such as N-Bromosuccinimide (NBS), are often preferred over molecular bromine (Br₂) to prevent over-bromination and reduce the formation of side products. organic-chemistry.org The choice of solvent, reaction temperature, and the presence of catalysts can significantly influence the regiochemical outcome. For instance, using a non-polar solvent can modulate the reactivity of the brominating agent, while low temperatures can enhance selectivity. The use of tetrabutylammonium (B224687) bromide has been shown to facilitate highly regioselective para-monobromination of activated aromatic compounds with NBS, which could be adapted to favor substitution at a specific position. organic-chemistry.org
| Brominating Agent | Solvent | Catalyst/Additive | Temperature | Expected Outcome/Selectivity |
|---|---|---|---|---|
| Br₂ | Acetic Acid | None | Room Temp | Low selectivity, potential for polybromination. |
| NBS | CH₂Cl₂ or CCl₄ | None | 0 °C to Room Temp | Improved selectivity over Br₂, mixture of isomers likely. nih.gov |
| NBS | Acetonitrile (B52724) | None | 0 °C to 60 °C | Can provide good yields for monobromination of activated systems. nih.gov |
| NBS | Tetrabutylammonium Bromide (TBAB) | Montmorillonite K-10 Clay | Room Temp | High para-selectivity reported for phenols and anilines, may influence ortho/para ratio. organic-chemistry.org |
An alternative and often more selective method involves introducing the bromine atom at the desired position on a precursor molecule before the formation of the tetralone ring system. A highly effective strategy for synthesizing 7-bromo-1-tetralone (B30877) is through the intramolecular Friedel-Crafts cyclization of 4-(4-bromophenyl)butanoic acid. researchgate.netnih.govchegg.com
This multi-step approach begins with a starting material where the bromine is already in the correct position on the benzene (B151609) ring. The reaction sequence is as follows:
Starting Material: 4-Bromophenylacetic acid or a similar precursor.
Chain Extension: The side chain is extended to form 4-(4-bromophenyl)butanoic acid.
Acid Chloride Formation: The carboxylic acid is converted to its more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.
Intramolecular Friedel-Crafts Acylation: The acid chloride undergoes cyclization in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the six-membered ketone ring, yielding 7-bromo-1,2,3,4-tetrahydronaphthalen-1-one. researchgate.netnih.gov
This method definitively places the bromine atom at the C-7 position, avoiding the regioselectivity issues associated with direct bromination of an activated ring. The resulting 7-bromo-1-tetralone can then be subjected to further functionalization, such as nitration followed by reduction, to introduce the amino group at the C-6 position.
Approaches for Amination of Tetrahydronaphthalenone Systems
The introduction of an amino group onto the tetrahydronaphthalenone skeleton can be achieved through various methods, either by functionalizing the aromatic ring or by converting the existing ketone.
Reductive amination is a powerful method for converting a carbonyl group (a ketone in this case) into an amine. chemrxiv.org While this technique is not used to introduce the C-6 amino group on the aromatic ring of the target compound, it is a key strategy for synthesizing analogs with an amino group at the C-1 position. The reaction proceeds in two steps: the formation of an imine or enamine intermediate from the ketone and an amine, followed by the in-situ reduction of this intermediate to the corresponding amine. libretexts.org
To avoid the reduction of the starting ketone, selective reducing agents are employed that react much faster with the protonated iminium ion than with the carbonyl group. organic-chemistry.org Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB) are the most commonly used reagents for this transformation due to their mild nature and selectivity. organic-chemistry.orgnih.gov STAB is often preferred as it is less toxic and does not require acidic conditions that might be incompatible with other functional groups. organic-chemistry.orgorganic-chemistry.org The reaction is typically performed as a one-pot procedure. scribd.comchemicalbook.com
| Reducing Agent | Typical Solvent | Key Characteristics |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol | Effective and selective for iminium ions; reaction is pH-dependent; toxic cyanide byproduct. chemicalbook.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE), THF | Mild, selective, and broadly applicable; tolerates many functional groups; less toxic alternative to NaBH₃CN. organic-chemistry.orgnih.govcommonorganicchemistry.com |
| Sodium Borohydride (B1222165) (NaBH₄) | Methanol, Ethanol | Can reduce both ketones and imines; requires a stepwise process where the imine is formed first before adding the reducing agent. commonorganicchemistry.com |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl Acetate (B1210297) | "Green" method; catalysts include Pd/C, PtO₂, Raney Ni; can sometimes lead to side reactions depending on the substrate. chemrxiv.org |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is highly relevant for the synthesis of aryl amines and would be a primary method for introducing an amino group onto the aromatic ring of a brominated tetralone, such as converting 7-bromo-1-tetralone to 7-amino-1-tetralone.
The reaction couples an aryl halide (or triflate) with a primary or secondary amine in the presence of a palladium catalyst and a strong base. organic-chemistry.org The catalytic cycle involves three main steps:
Oxidative Addition: The aryl halide adds to a Pd(0) complex to form a Pd(II) species.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine to form a palladium-amido complex.
Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst. libretexts.org
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. libretexts.orgnih.gov Bulky, electron-rich phosphine ligands are often the most effective.
| Component | Examples | Function |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, BINAP, XantPhos | Stabilizes the catalyst and promotes oxidative addition and reductive elimination. nih.gov |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile. nih.gov |
| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction to occur. |
| Amine Source | Primary/Secondary Amines, Ammonia (B1221849), Benzophenone Imine | Provides the nitrogen atom for the new C-N bond. wikipedia.org |
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, offer a highly efficient pathway to complex molecular architectures. beilstein-journals.org While a direct MCR for 6-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one is not established, MCR strategies can be envisioned for the synthesis of analogous amino-substituted heterocyclic cores.
One relevant MCR is the Povarov reaction , a formal [4+2] cycloaddition used to synthesize tetrahydroquinolines, which are structurally similar to tetrahydronaphthalenes. nih.gov A typical Povarov reaction involves an aniline (B41778), an aldehyde, and an electron-rich alkene. By choosing a substituted aniline (e.g., p-bromoaniline), one could construct a tetrahydroquinoline ring that already contains the desired amino and bromo precursor functionalities.
Another powerful MCR is the Ugi reaction . The classic Ugi four-component reaction (Ugi-4CR) combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino-carboxamide. nih.gov By using a bifunctional starting material, such as levulinic acid (which contains both a ketone and a carboxylic acid), the Ugi reaction can be used to create heterocyclic structures in a three-component reaction. beilstein-journals.org A hypothetical strategy could involve a carefully designed keto-acid that, after an Ugi reaction, could undergo a subsequent cyclization to form the tetrahydronaphthalene skeleton. These MCR approaches highlight advanced synthetic routes that prioritize molecular complexity and step economy. nih.govmdpi.com
Cyclization and Ring-Formation Methodologies for the Tetrahydronaphthalenone Framework
The formation of the 1,2,3,4-tetrahydronaphthalen-1-one (α-tetralone) skeleton is a critical step in the synthesis of the target compound and its derivatives. This bicyclic structure is typically assembled through intramolecular cyclization reactions, where a suitably substituted benzene derivative undergoes ring closure.
Friedel-Crafts Acylation in the Formation of Tetralone Ring Systems
Intramolecular Friedel-Crafts acylation is a classic and widely utilized method for constructing the six-membered ketone-containing ring of the tetralone system. researchgate.netdatapdf.commasterorganicchemistry.com This reaction involves the cyclization of a precursor molecule, typically a 4-arylbutanoic acid, in the presence of a strong acid catalyst. The acid facilitates the formation of an acylium ion, which then acts as an electrophile, attacking the aromatic ring to close the second ring. sigmaaldrich.com
The choice of acid catalyst is crucial for the reaction's success. Polyphosphoric acid (PPA) is a traditional and effective reagent for this transformation. masterorganicchemistry.com Alternative acids such as methanesulfonic acid (MSA) are also employed and are noted for being easier to handle. masterorganicchemistry.com The reaction generally favors the formation of six-membered rings over five- or seven-membered rings. masterorganicchemistry.com For instance, the cyclization of 4-phenylbutanoic acid yields α-tetralone efficiently. datapdf.commasterorganicchemistry.com
Recent advancements have explored more environmentally benign procedures, such as using metal triflates in ionic liquids under microwave irradiation, which can lead to good yields in shorter reaction times. researchgate.net
Table 1: Catalysts and Conditions for Intramolecular Friedel-Crafts Acylation
| Precursor | Catalyst/Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 4-Phenylbutanoic acid | Polyphosphoric Acid (PPA) | Heat | α-Tetralone | datapdf.com, masterorganicchemistry.com |
| 4-Arylbutanoic acids | Metal Triflates / Ionic Liquid | Microwave Irradiation | Tetralone Derivatives | researchgate.net |
Intramolecular Cyclization Approaches for Tetrahydronaphthalene Formation
Beyond Friedel-Crafts acylation, other intramolecular cyclization strategies have been developed to form the tetrahydronaphthalene framework. An iron(III)-catalyzed method provides a mild and operationally simple route to functionalized tetrahydronaphthalenes from aryl ketone precursors. nih.gov This approach is distinct from traditional cycloaddition reactions and proceeds through intermediate 3,4-dihydro-2H-pyran structures. nih.gov The reaction's outcome can be directed towards either the pyran intermediate or the final tetrahydronaphthalene product by selecting a Brønsted or Lewis acid catalyst, respectively. nih.gov
Another innovative strategy involves a cascade intramolecular Prins/Friedel-Crafts cyclization. beilstein-journals.org In this process, 2-(2-vinylphenyl)acetaldehydes are treated with a Lewis acid like BF₃·Et₂O. This initiates a Prins reaction to form a benzyl (B1604629) carbenium ion, which is then trapped by an electron-rich aromatic compound via a subsequent Friedel-Crafts alkylation, yielding 4-aryltetralin-2-ol derivatives. beilstein-journals.org
Stereoselective Synthesis of 1,2,3,4-Tetrahydronaphthalene (B1681288) Derivatives
Introducing chirality into the tetrahydronaphthalene framework in a controlled manner is essential for accessing specific stereoisomers of biologically active molecules. This is achieved through asymmetric synthesis, which creates enantiopure compounds, and diastereoselective synthesis, which controls the relative stereochemistry of multiple chiral centers.
Asymmetric Synthetic Routes to Enantiopure Aminotetralins
Several strategies have been established to produce enantiopure aminotetralins. One approach, known as the "chiral pool" strategy, utilizes naturally occurring chiral molecules as starting materials. For example, substituted (S)-2-aminotetralins have been synthesized starting from L-aspartic acid, although challenges in ring-closing steps were noted. ntnu.no
Catalyst-controlled asymmetric methods offer another powerful route. The asymmetric ring opening of a racemic oxabicyclic alkene, controlled by a cationic Rhodium catalyst, can lead to regioisomeric aminotetralin products with excellent enantiomeric excess (ee). nih.gov Biocatalysis presents an environmentally friendly alternative. Reductive aminases (RedAms) have been engineered for the stereoselective amination of tetralone precursors to produce chiral amines. frontiersin.org For instance, an engineered RedAm was used to synthesize (R)-rasagiline, an anti-Parkinson's agent, with over 99% ee. frontiersin.org
A novel approach for the synthesis of the antidepressant sertraline (B1200038), which features an aminotetralin core, involves a stereoselective intramolecular anionic addition to an imine moiety. acs.org
Table 2: Asymmetric Synthesis Methodologies for Aminotetralins
| Method | Starting Material/Precursor | Key Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Chiral Pool Synthesis | L-Aspartic Acid | N/A (Chiral starting material) | (S)-2-Aminotetralins | ntnu.no |
| Asymmetric Ring Opening | Racemic Oxabicyclic Alkene | Cationic Rh Catalyst | Enantiopure Aminotetralins | nih.gov |
| Biocatalytic Reductive Amination | 1-Tetralone (B52770) | Engineered Reductive Aminase (RedAm) | (R)-Rasagiline | frontiersin.org |
Diastereoselective Control in Functionalized Tetrahydronaphthalene Synthesis
When a molecule contains two or more stereocenters, controlling their relative orientation (diastereoselectivity) is crucial. In the synthesis of functionalized tetrahydronaphthalenes, this can be achieved through various means. The intramolecular anionic ring closure used in the synthesis of sertraline is highly diastereoselective, affording the product as a single diastereoisomer. acs.org
Diastereoselectivity can also be achieved in cycloaddition reactions. For example, an inverse-electron-demand aza-Diels-Alder reaction has been developed to produce tetrahydropyridazines with excellent diastereomeric ratios (>20:1 dr). rsc.org While not a direct synthesis of tetrahydronaphthalene, this demonstrates a powerful strategy for controlling diastereoselectivity in the formation of six-membered rings, a principle applicable to analogous systems. The stereochemical outcome is often dictated by the transition state geometry, where steric and electronic factors favor the formation of one diastereomer over others.
Functional Group Interconversions and Derivatization Strategies
Once the core tetrahydronaphthalene or tetralone ring system is constructed, functional group interconversion (FGI) is employed to introduce or modify substituents to arrive at the final target molecule, such as this compound. fiveable.mesolubilityofthings.com FGI encompasses a wide range of reactions, including substitutions, oxidations, and reductions, that transform one functional group into another. solubilityofthings.comub.edu
For the target compound, key transformations would include:
Amination : An amino group can be introduced through various methods. The reduction of a nitro group, which can be installed on the aromatic ring via electrophilic nitration, is a common route. Other methods include the reduction of azides or nitriles, or through reductive amination of a ketone. vanderbilt.eduyoutube.com The synthesis of 6-amino-3,4-dihydro-1(2H)-naphthalenone has been reported, providing a key precursor. orgsyn.org
Bromination : A bromine atom is typically introduced onto the aromatic ring via electrophilic aromatic substitution using a brominating agent like Br₂ or N-bromosuccinimide (NBS). The position of bromination is directed by the existing substituents on the ring.
Ketone to Amine : The ketone group at the 1-position could be converted to an amine via reductive amination to produce aminotetralin derivatives. youtube.com
Alcohol to Halide : If the synthesis proceeds through a tetralol intermediate, the hydroxyl group can be converted to a halide, which is a good leaving group for subsequent nucleophilic substitution reactions. fiveable.mevanderbilt.edu
These transformations are the foundational tools of organic synthesis, allowing chemists to strategically modify a molecular scaffold to achieve a complex target. solubilityofthings.com
Table 3: Common Functional Group Interconversions in Tetralin Synthesis
| Initial Group | Target Group | Typical Reagents | Reaction Type | Reference |
|---|---|---|---|---|
| Nitro (-NO₂) | Amine (-NH₂) | H₂, Pd/C; or SnCl₂, HCl | Reduction | mdpi.com |
| Ketone (C=O) | Amine (-CHNH₂) | NH₃, H₂, Catalyst; or NaBH₃CN | Reductive Amination | youtube.com |
| Aromatic C-H | Aromatic C-Br | Br₂, Lewis Acid | Electrophilic Substitution | N/A |
| Alcohol (-OH) | Alkyl Halide (-X) | SOCl₂, PBr₃ | Nucleophilic Substitution | fiveable.me, vanderbilt.edu |
Oxidation and Reduction Chemistry of Tetrahydronaphthalene Intermediates
The synthesis of tetralone derivatives is fundamentally dependent on the precise application of oxidation and reduction reactions to manipulate the tetrahydronaphthalene core. These reactions are crucial for creating the desired ketone functionality and for the preparation of substituted precursors.
The oxidation of tetrahydronaphthalenes (THNs) to their corresponding α-tetralone derivatives is a key synthetic step. A highly regioselective method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidizing agent. acs.org This process, often conducted in refluxing aqueous acetic acid, efficiently converts functionalized THNs into α-tetralones in high yields. acs.org For instance, this method has been successfully applied to THNs derived from Morita–Baylis–Hillman adducts, achieving yields of up to 98%. acs.org The reaction proceeds via oxidation at the benzylic position. acs.org Furthermore, tetrahydronaphthalene products can undergo facile oxidation to create a polyaromatic scaffold upon treatment with DDQ. nih.gov Another approach involves the air oxidation of bis(trimethylsilyloxy)diene precursors, which can be prepared from decalindiones. mdpi.com
Conversely, the reduction of the keto group in tetralones is a common strategy for producing tetralol intermediates, which can be precursors to aminotetralin compounds. wikipedia.orgnih.gov Various reduction methods are available, including the Birch reduction, which uses lithium in liquid ammonia to reduce 1-tetralone to 1,2,3,4-tetrahydronaphthalene. wikipedia.orgchemicalbook.com A modified process can reduce the keto group to a secondary alcohol, yielding 1-tetralol. wikipedia.orgchemicalbook.com Using calcium in liquid ammonia is another effective method for reducing 1-tetralone to 1-tetralol. wikipedia.org For asymmetric synthesis, the enantioselective reduction of ketones using oxazaborolidine catalysts generated in situ has proven effective for α-tetralone, providing good enantioselectivity. nih.gov Such enantiomerically pure tetralols are valuable synthons in the pharmaceutical industry, particularly for producing 2-aminotetralin derivatives that exhibit activity toward dopamine (B1211576) and serotonin (B10506) receptors. nih.gov
| Oxidizing Agent | Substrate | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| DDQ | Functionalized Tetrahydronaphthalenes (THN) | α-Tetralones | Aqueous acetic acid, reflux | 90-98% | acs.org |
| Air (O₂) | Bis(trimethylsilyloxy)diene | Enedione | Open to air at room temperature | Up to 100% | mdpi.com |
| DDQ | Tetrahydronaphthalene | Functionalized Naphthalene (B1677914) | - | 82% | nih.gov |
| Reducing Agent/System | Substrate | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Lithium in liquid ammonia | 1-Tetralone | 1,2,3,4-Tetrahydronaphthalene | Birch reduction | - | wikipedia.orgchemicalbook.com |
| Calcium in liquid ammonia | 1-Tetralone | 1-Tetralol | -33 °C | 81% | wikipedia.org |
| Oxazaborolidine catalyst with BH₃ | α-Tetralone | Chiral secondary alcohol | THF, room temperature | Good | nih.gov |
| Microorganisms (e.g., Absidia cylindrospora) | β-Tetralone | (S)-(-)-1,2,3,4-tetrahydro-2-naftol | Biotransformation | - | nih.gov |
Nucleophilic Substitution Reactions Involving Bromine and Amino Moieties
The introduction and modification of amino and bromo groups on the tetralone scaffold are typically achieved through nucleophilic substitution reactions. The reactivity of these groups is central to the synthesis of specifically substituted analogs like this compound.
Amines, including the amino group in aminotetralin structures, possess a lone pair of electrons on the nitrogen atom, making them effective nucleophiles. chemguide.co.ukchemistryguru.com.sg This nucleophilic character allows them to attack electrophilic centers, such as the partially positive carbon atom in a carbon-halogen bond. chemguide.co.uklibretexts.org The reaction between a halogenoalkane and ammonia, for instance, proceeds via nucleophilic attack of the ammonia molecule on the electrophilic carbon, displacing the halide ion. chemguide.co.uk This initial reaction forms a primary amine, which can itself act as a nucleophile and react with another halogenoalkane molecule to form a secondary amine, and subsequently a tertiary amine. chemguide.co.uk
| Reaction Type | Nucleophile | Substrate | Product | Significance | Reference |
|---|---|---|---|---|---|
| SN2 | Ammonia (NH₃) | Bromoethane | Ethylamine | Demonstrates the nucleophilicity of amines in substitution. | chemguide.co.uk |
| SN2 (Multiple) | Primary/Secondary Amine | Bromoethane | Secondary/Tertiary Amine | Illustrates how primary amines can undergo further substitution. | chemguide.co.uk |
| Nucleophilic Aromatic Substitution (SNAr) | Anilines | 3-Bromo-2-nitrobenzo[b]thiophene | 3-Amino-2-nitrobenzo[b]thiophene | Shows substitution of bromine on an activated aromatic ring by an amine. | researchgate.net |
| Nucleophilic Aromatic Substitution (SNAr) | Alkyl amines | Dibromonaphthalene dianhydride | Core-substituted Naphthalene diimide | Key step in functionalizing brominated naphthalene cores. | shuaigroup.net |
Advanced Spectroscopic and Structural Characterization Techniques in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 6-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one, a suite of NMR experiments would be required for full structural assignment.
Proton (¹H) NMR Investigations
Proton (¹H) NMR spectroscopy would be the initial step in the structural analysis. This technique provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing adjacent protons). For the title compound, one would expect to observe distinct signals for the aromatic protons, the amine (-NH₂) protons, and the protons of the aliphatic ring at positions 2, 3, and 4. The chemical shifts and splitting patterns would be crucial in confirming the substitution pattern on the aromatic ring.
No specific experimental ¹H NMR data for this compound was found in the searched literature.
Carbon-13 (¹³C) NMR Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure would give a distinct signal. The chemical shifts of these signals would help in identifying the carbonyl carbon, the aromatic carbons (including those bonded to the amino and bromo groups), and the aliphatic carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could further distinguish between CH, CH₂, and CH₃ groups.
No specific experimental ¹³C NMR data for this compound was found in the searched literature.
Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, identifying protons that are coupled to each other, thus mapping out the connectivity within the aliphatic ring and the arrangement of protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms, allowing for the assignment of each proton signal to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between ¹H and ¹³C atoms. This would be instrumental in connecting the various fragments of the molecule, for instance, linking the aliphatic protons to the aromatic ring and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.
No specific experimental 2D NMR data for this compound was found in the searched literature.
Variable Temperature NMR (VTNMR) for Conformational Dynamics and Atropisomerism
Variable Temperature NMR (VTNMR) studies involve recording NMR spectra at different temperatures to investigate dynamic processes such as conformational changes or restricted bond rotations. For the title compound, VTNMR could potentially be used to study the conformational dynamics of the tetralone ring.
No specific experimental VTNMR data for this compound was found in the searched literature.
Vibrational Spectroscopy Applications
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, provide valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier Transform Infrared (FTIR) Spectroscopy Studies
An FTIR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. These would include:
N-H stretching vibrations for the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.
C=O stretching vibration for the ketone group, expected around 1680 cm⁻¹ for an aryl ketone.
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.
C=C stretching vibrations for the aromatic ring.
C-N and C-Br stretching vibrations at lower frequencies.
No specific experimental FTIR data for this compound was found in the searched literature.
Raman Spectroscopy for Molecular Structure Analysis
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a molecule's vibrational modes. nih.gov When monochromatic light interacts with a molecule, it can be scattered inelastically, resulting in a shift in energy that corresponds to the vibrational frequencies of the molecule's functional groups. nih.gov This "molecular fingerprint" is highly specific and allows for the identification of structural features. nih.gov
For this compound, a Raman spectrum would be expected to exhibit characteristic peaks corresponding to its distinct functional groups. The aromatic ring would produce signals from C-H stretching and C=C in-plane vibrations. The amino (-NH2) group would show characteristic N-H stretching modes. The carbonyl (C=O) group of the tetralone ring system would have a strong, sharp signal. Additionally, vibrations from the aliphatic -CH2- groups, the C-N bond, and the C-Br bond would be observable.
Predicted Raman Shifts for this compound This table is predictive and based on characteristic group frequencies.
| Functional Group | Predicted Raman Shift (cm⁻¹) | Vibration Type |
|---|---|---|
| Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H | 3000-2850 | Stretching |
| N-H | 3500-3300 | Symmetric & Asymmetric Stretching |
| C=O (Ketone) | 1700-1680 | Stretching |
| Aromatic C=C | 1620-1580 | Ring Stretching |
| C-N | 1350-1250 | Stretching |
Mass Spectrometry Techniques in Compound Identification and Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scispace.com This technique is suitable for compounds that are volatile or can be made volatile through derivatization. biotage.com For this compound, analysis by GC-MS would first involve its passage through a GC column, where it would be separated from any impurities based on its boiling point and interactions with the stationary phase.
Upon entering the mass spectrometer, the molecule would typically be subjected to electron ionization (EI), a hard ionization technique that causes extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺·) corresponding to the intact molecule's mass, and a series of fragment ion peaks that provide structural clues. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).
Predicted GC-MS Fragmentation for this compound This table is predictive and illustrates potential fragmentation pathways.
| m/z Value (for ⁷⁹Br isotope) | Ion Formula | Proposed Fragment |
|---|---|---|
| 240 | [C₁₀H₁₀BrNO]⁺· | Molecular Ion (M⁺·) |
| 212 | [C₈H₇BrNO]⁺· | Loss of ethylene (B1197577) (C₂H₄) |
| 184 | [C₈H₇Br]⁺· | Loss of ethylene and carbon monoxide |
| 133 | [C₈H₇NO]⁺· | Loss of Br |
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and non-volatile molecules. nih.gov It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. rsc.org Given the presence of a basic amino group, this compound is expected to ionize efficiently in positive-ion ESI mode. The analysis would likely show a prominent ion corresponding to the protonated molecule. The characteristic bromine isotope pattern would again be present, appearing as two peaks at m/z 241 and 243.
Predicted ESI-MS Ions for this compound This table is predictive.
| Ion | Predicted m/z | Isotopic Peak (⁸¹Br) |
|---|
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. tandfonline.com This precision allows for the unambiguous determination of a compound's elemental formula. missouri.eduresearchgate.net By comparing the experimentally measured exact mass to the theoretical calculated mass, the molecular formula can be confirmed. missouri.edu For the protonated molecule of this compound, HRMS would be able to distinguish its formula from other possible combinations of atoms that might have the same nominal mass.
Predicted HRMS Data for this compound Calculated based on the most abundant isotopes.
| Ion Formula | Isotope | Calculated Exact Mass |
|---|---|---|
| [C₁₀H₁₁⁷⁹BrNO]⁺ | ⁷⁹Br | 240.0078 |
X-ray Diffraction Analysis for Solid-State Structural Determination
To perform this analysis, a high-quality single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be collected and analyzed. nih.gov The analysis would yield the unit cell dimensions, the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry of the crystal. libretexts.org This would provide unequivocal structural proof and information about intermolecular interactions, such as hydrogen bonding involving the amino group.
Hypothetical Crystallographic Data for this compound This table is for illustrative purposes only.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 10.3 |
| β (°) | 95.5 |
| Volume (ų) | 1052 |
Chromatographic Methods for Purification and Purity Assessment
Chromatography is essential for the separation, purification, and assessment of the purity of chemical compounds. tandfonline.com The choice of chromatographic method depends on the properties of the analyte.
For the purification of this compound, flash column chromatography would be a suitable technique. However, the basicity of the amino group can lead to strong interactions with the acidic silanols of a standard silica (B1680970) gel stationary phase, causing poor separation and peak tailing. biotage.combiotage.com To mitigate this, several strategies can be employed:
Modified Mobile Phase: Adding a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), to the eluent (e.g., a hexane/ethyl acetate (B1210297) mixture) can neutralize the acidic sites on the silica gel. biotage.com
Alternative Stationary Phases: Using a less acidic stationary phase like alumina (B75360) or an amine-functionalized silica can provide better results for the purification of basic compounds. biotage.comchemicalforums.com
For assessing the final purity of the compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC, using a C18 column with a mobile phase such as a gradient of water and acetonitrile (B52724) (often with an additive like trifluoroacetic acid or formic acid to improve peak shape), would be effective. Purity would be determined by the area percentage of the main peak in the chromatogram, typically detected by a UV detector set to a wavelength where the aromatic system absorbs strongly.
Recommended Chromatographic Methods
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
|---|---|---|---|
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate + 0.5% Triethylamine | Purification |
| Flash Chromatography | Alumina (neutral) | Hexane/Ethyl Acetate | Purification |
An article focusing solely on the chemical compound “this compound” and its advanced spectroscopic and structural characterization cannot be generated as requested. Extensive research has revealed a significant lack of specific published data on the application of column chromatography, thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and ultra-performance liquid chromatography (UPLC) for this particular compound.
Scientific literature provides information on related compounds, such as 6-amino-1-tetralone and various bromo-tetralone derivatives. However, these are structurally distinct molecules, and extrapolating their chromatographic behavior to this compound would be scientifically inaccurate and speculative.
The explicit instructions to adhere strictly to the provided outline and to include detailed, informative, and scientifically accurate research findings, including data tables, cannot be fulfilled without dedicated studies on "this compound."
Therefore, to maintain the integrity of scientific accuracy and adhere to the strict constraints of the request, the article cannot be produced. The required detailed research findings and data for the specified analytical techniques for this exact compound are not available in the public domain.
Reactivity and Transformational Chemistry of 6 Amino 7 Bromo 1,2,3,4 Tetrahydronaphthalen 1 One As a Synthetic Building Block
Amination Reactions for Nitrogen-Containing Heterocycles and Side Chains
The primary aromatic amino group at the C6 position is a key nucleophilic center, enabling a wide range of derivatizations. Standard transformations such as N-alkylation, N-acylation, and sulfonylation can be readily performed to introduce various side chains.
Beyond simple derivatization, the amino group is a critical handle for the construction of nitrogen-containing heterocycles. Depending on the reaction partner, the amine can participate in cyclization reactions to form fused ring systems. For example, reaction with α,β-unsaturated ketones or esters could lead to the formation of fused pyridinone or dihydropyridine (B1217469) rings. Polyfunctional compounds, known as synthons, such as 5-aminopyrazoles, have been extensively used to construct a variety of fused heterocyclic rings through reactions with bielectrophiles, demonstrating a common strategy for heterocycle synthesis. beilstein-journals.org Similarly, the amino group of the tetralone scaffold can be employed in multicomponent reactions, which are powerful tools for rapidly building molecular complexity and synthesizing diverse heterocyclic libraries. researchgate.netnih.gov
A summary of potential reactions involving the amino group is presented below.
| Reaction Type | Reagent Example | Potential Product Class |
| N-Acylation | Acetyl Chloride, Benzoyl Chloride | N-Aryl Amides |
| N-Sulfonylation | Tosyl Chloride, Mesyl Chloride | N-Aryl Sulfonamides |
| N-Alkylation | Alkyl Halide (e.g., Iodomethane) | Secondary/Tertiary Aryl Amines |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl Aryl Amines |
| Heterocycle Formation | 1,3-Dicarbonyl Compound | Fused Pyridine Derivatives |
| Heterocycle Formation | Phosgene Equivalent | Fused Urea/Carbamate Rings |
Carbon-Bromine Bond Functionalization in Cross-Coupling Methodologies
The carbon-bromine bond at the C7 position is an ideal handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. snnu.edu.cn This functionality allows for the introduction of a vast array of substituents onto the aromatic core of the molecule.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester. wikipedia.orgorganic-chemistry.orglibretexts.org This is one of the most robust methods for introducing new aryl, heteroaryl, or alkyl groups at the C7 position.
Buchwald-Hartwig Amination: This powerful method facilitates the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This reaction would yield a diamino-substituted tetralone scaffold, further expanding the possibilities for derivatization or for creating ligands for metal coordination.
Other significant cross-coupling reactions applicable to the C-Br bond include:
Heck Coupling: For introducing alkenyl substituents.
Sonogashira Coupling: For introducing alkynyl substituents.
Stille Coupling: For coupling with organostannanes.
Cyanation: For introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
The table below summarizes the scope of these cross-coupling methodologies.
| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed | Introduced Group |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C | Aryl, Heteroaryl, Alkyl, Alkenyl |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | C-N | Primary/Secondary Amino |
| Heck | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | C-C | Alkenyl (Vinyl) |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C | Alkynyl |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C | Aryl, Alkenyl, Alkynyl |
| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | C-CN | Cyano |
The versatility of these reactions makes the C7-bromo position a cornerstone for generating structural diversity.
Carbonyl Group Transformations (e.g., Enolate Chemistry, Reductions to Alcohols/Alkanes)
The ketone carbonyl group at C1 is a highly reactive functional group susceptible to a variety of transformations. wikipedia.orgbritannica.comlibretexts.org Its reactivity can be broadly categorized into reductions and nucleophilic additions, including those mediated by enolates.
Reductions: The carbonyl group can be selectively reduced to a secondary alcohol or completely removed to form a methylene (B1212753) group.
Reduction to Alcohol: Reagents like sodium borohydride (B1222165) (NaBH₄) will reduce the ketone to the corresponding secondary alcohol (6-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol) without affecting other functional groups like the aryl bromide. libretexts.org
Deoxygenation to Alkane: More forceful reduction methods, such as the Wolff-Kishner (hydrazine, base, heat) or Clemmensen (Zn(Hg), HCl) reductions, can completely remove the carbonyl oxygen to yield the corresponding alkane (6-amino-7-bromo-1,2,3,4-tetrahydronaphthalene). youtube.com
Enolate Chemistry: In the presence of a base, the ketone can be deprotonated at the α-carbon (C2) to form an enolate. This nucleophilic enolate can then react with various electrophiles.
Alkylation: Reaction with alkyl halides allows for the introduction of alkyl chains at the C2 position.
Aldol Condensation: Reaction with aldehydes or ketones can form β-hydroxy ketones, which can be subsequently dehydrated to form α,β-unsaturated ketones.
Other Transformations:
Reductive Amination: The ketone can react with an amine (or ammonia) in the presence of a reducing agent (e.g., NaBH₃CN) to form a new amine at the C1 position, converting the tetralone into a tetralinamine. libretexts.orgwikipedia.org
Wittig Reaction: Reaction with a phosphonium (B103445) ylide converts the carbonyl group into an alkene.
| Transformation | Reagent(s) | Product Functional Group |
| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Alkane (CH₂) |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Alkane (CH₂) |
| α-Alkylation | 1. Base (e.g., LDA) 2. R-X | α-Substituted Ketone |
| Reductive Amination | R₂NH, NaBH₃CN | Secondary/Tertiary Amine |
| Wittig Reaction | Ph₃P=CHR | Alkene |
Scope in the Synthesis of Complex Polycyclic Systems and Architectures
The true synthetic power of 6-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one lies in the ability to combine the reactivities of its three distinct functional groups in sequential or tandem reactions to construct elaborate polycyclic systems. semanticscholar.org Tetralone derivatives are well-established building blocks for the synthesis of natural products and other complex molecules. researchgate.net
A synthetic strategy could involve an initial cross-coupling reaction at the C7-bromo position to introduce a functionalized side chain. This new substituent could then undergo an intramolecular cyclization with either the C6-amino group or the C1-carbonyl (or its enolate).
Illustrative Synthetic Strategies:
Fused Pyrazines: A Buchwald-Hartwig amination to introduce an amino group at C7, followed by derivatization of both the C6 and C7 amines and subsequent cyclization could lead to complex fused pyrazine (B50134) systems.
Benzo[f]quinolines: A Suzuki coupling to introduce a 2-formylphenylboronic acid at C7, followed by an intramolecular condensation with the C6-amino group (a Friedländer annulation), would generate a tetracyclic benzo[f]quinoline (B1222042) system.
Carbazole Derivatives: A Wolff-Kishner reduction of the carbonyl, followed by a double N-arylation reaction (e.g., Buchwald-Hartwig or Ullmann condensation) involving the C6-amino group and a suitable dihalide could potentially form fused carbazole-type structures.
These multi-step sequences, leveraging the orthogonal reactivity of the functional groups, provide access to unique and complex chemical scaffolds that would be difficult to synthesize through other methods.
Role as a Precursor for Scaffold Modifications and Analog Generation in Chemical Libraries
In medicinal chemistry and drug discovery, the systematic generation of analogs of a lead compound is essential for developing structure-activity relationships (SAR). The title compound is an excellent starting scaffold for creating such chemical libraries due to its three distinct and addressable functionalization points. enamine.net
This approach, known as scaffold decoration, allows for the creation of a large number of derivatives from a common core, rapidly exploring the chemical space around the initial hit. nih.govnih.gov The tetralone core provides a rigid framework, ensuring that the appended substituents are projected into distinct vectors in three-dimensional space.
The diversity of a chemical library generated from this scaffold can be summarized as follows:
| Modification Site | Reaction Type | Example Diversity Elements (R groups) |
| C6-Amine | Acylation, Sulfonylation, Reductive Amination | Aliphatic chains, (hetero)aromatic rings, functionalized alkyl groups |
| C7-Bromide | Suzuki, Sonogashira, Buchwald-Hartwig | Aryls, heteroaryls, alkynes, amines, ethers |
| C1-Ketone | Reductive Amination, Wittig, Grignard Addition | Substituted amines, exocyclic alkenes, tertiary alcohols with diverse substituents |
By systematically varying the R groups at each of these three positions using parallel synthesis techniques, a large and highly diverse library of novel compounds can be efficiently generated for biological screening.
Applications of the 1,2,3,4 Tetrahydronaphthalene Scaffold in Advanced Chemical Research
Design and Synthesis of Novel Organic Scaffolds Derived from Tetrahydronaphthalene Precursors
The synthesis of polysubstituted tetralone derivatives is a cornerstone of modern synthetic chemistry, providing access to complex molecular architectures. The preparation of a molecule like 6-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one would likely involve a multi-step sequence, leveraging established methodologies for the functionalization of the tetralone core.
A plausible synthetic approach could commence with a commercially available substituted benzene (B151609) derivative, which would undergo a Friedel-Crafts acylation with succinic anhydride (B1165640) to form a 4-aryl-4-oxobutanoic acid. Subsequent reduction of the keto group, followed by an intramolecular Friedel-Crafts cyclization, would yield the core tetralone structure. The introduction of the amino and bromo substituents could be achieved through electrophilic aromatic substitution reactions, such as nitration followed by reduction to an amine, and direct bromination. The regioselectivity of these substitutions would be governed by the directing effects of the existing functional groups on the aromatic ring.
Alternative strategies might involve the functionalization of a pre-existing aminotetralone or bromotetralone. For instance, the bromination of 6-aminotetralone or the amination of a dibromotetralone derivative via transition-metal-catalyzed cross-coupling reactions could also be viable routes. The table below outlines a hypothetical synthetic pathway.
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Friedel-Crafts Acylation | Substituted Benzene, Succinic Anhydride, AlCl₃ | 4-Aryl-4-oxobutanoic acid |
| 2 | Reduction | H₂, Pd/C or Wolff-Kishner Reduction | 4-Arylbutanoic acid |
| 3 | Intramolecular Cyclization | Polyphosphoric Acid (PPA) or H₂SO₄ | Substituted 1-tetralone (B52770) |
| 4 | Nitration | HNO₃, H₂SO₄ | Nitro-substituted 1-tetralone |
| 5 | Bromination | Br₂, FeBr₃ | Bromo-nitro-substituted 1-tetralone |
| 6 | Reduction | SnCl₂, HCl or H₂, Pd/C | Amino-bromo-substituted 1-tetralone |
The resulting this compound would be a valuable intermediate, poised for further diversification. The amino group can be readily transformed into a wide array of other functionalities, while the bromine atom is an excellent handle for cross-coupling reactions, enabling the introduction of carbon, nitrogen, and oxygen-based substituents.
Development of Ligands and Reagents in Catalysis
Derivatives of this compound could be envisioned as ligands in asymmetric catalysis. For example, conversion of the ketone to a hydroxyl group and subsequent derivatization of the amino group could lead to chiral amino alcohol ligands. These types of ligands have proven effective in a variety of enantioselective transformations, including reductions, additions to carbonyls, and cycloadditions. The presence of the bromo substituent could also be exploited to immobilize the catalytic complex on a solid support.
| Potential Catalytic Application | Required Modification of Scaffold | Type of Catalysis |
| Asymmetric Hydrogenation | Chiral diamine or amino alcohol derivatives | Transition Metal Catalysis |
| Asymmetric Aldol Reactions | Prolinamide derivatives | Organocatalysis |
| Cross-Coupling Reactions | Phosphine-amine derivatives | Transition Metal Catalysis |
Intermediate in the Academic Exploration of Bioactive Molecules and Probes
Substituted tetralones are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. researchgate.net The aminobromotetralone scaffold is a versatile starting point for the synthesis of compounds with potential biological activity.
The 2-aminotetralin substructure is a well-known pharmacophore that interacts with various receptors, particularly monoamine receptors such as dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net While this compound is a 1-tetralone, it can be readily converted to the corresponding 1-aminotetralin derivative. Further modifications of the amino and bromo groups could lead to a library of compounds for screening against different receptor targets.
The bromine atom can be used to introduce a variety of substituents via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for a systematic exploration of the structure-activity relationship (SAR). The amino group can be alkylated or acylated to fine-tune the electronic and steric properties of the molecule, thereby modulating its binding affinity and selectivity for a particular receptor.
A chemical probe is a small molecule that is used to study biological systems. The this compound scaffold possesses features that make it an attractive starting point for the development of such probes. The bromo substituent, for instance, could be replaced with a radiolabel (e.g., ¹⁸F) for use in positron emission tomography (PET) imaging, or with a fluorescent tag to visualize the localization of the molecule within cells.
Furthermore, the amino group provides a convenient point for the attachment of photoaffinity labels or biotin (B1667282) tags, which can be used to identify the protein targets of the molecule. The development of selective and potent ligands for specific biological targets is a crucial aspect of chemical biology, and the aminobromotetralone scaffold offers a versatile platform for the synthesis of such molecular tools.
| Probe Type | Required Modification | Application |
| PET Imaging Agent | Radiofluorination (¹⁸F substitution for Br) | In vivo imaging of target receptors |
| Fluorescent Probe | Attachment of a fluorophore to the amino group | Cellular imaging and localization studies |
| Photoaffinity Label | Introduction of a photoreactive group | Target identification and validation |
Contribution to Methodological Advances in Organic Synthesis
The synthesis and functionalization of substituted tetralones like this compound can drive the development of new synthetic methodologies. The challenges associated with the regioselective functionalization of the tetralone core can inspire the discovery of novel catalytic systems and reaction conditions.
For example, the development of efficient and selective C-H activation methods for the direct introduction of substituents onto the tetralone scaffold would be a significant advance. Similarly, new methods for the asymmetric synthesis of chiral tetralones would be of great interest to the synthetic community. The reactivity of the aminobromotetralone scaffold can also be exploited to develop new cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.
Q & A
Q. What are the optimal synthetic routes for 6-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one, and how do reaction conditions influence yield?
Methodological Answer: A multi-step synthesis is typically employed, starting with halogenation of a tetrahydronaphthalenone precursor. For example:
Bromination : Introduce bromine at position 7 using reagents like NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) .
Amination : Introduce the amino group at position 6 via nucleophilic substitution or reductive amination. Chiral catalysts (e.g., Rhodium complexes) may be used to control stereochemistry .
Q. Key Variables :
- Temperature: Bromination at 70–80°C improves regioselectivity.
- Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalyst loading: 2–5 mol% chiral catalysts achieve >90% enantiomeric excess .
Q. Yield Optimization Table :
| Step | Conditions | Yield Range | Purity | Reference |
|---|---|---|---|---|
| Bromination | NBS, CCl₄, 75°C | 65–75% | 95% | |
| Amination | NH₃, Pd/C, H₂ | 50–60% | 90% |
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer :
Q. What solvents and storage conditions are recommended for this compound?
Methodological Answer :
- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water .
- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation of the amino group. Use amber vials to avoid photodegradation of the bromo substituent .
Advanced Research Questions
Q. How do the positions of bromine and amino groups influence reactivity in cross-coupling reactions?
Methodological Answer :
- Suzuki Coupling : Bromine at position 7 facilitates Pd-catalyzed coupling with aryl boronic acids. Steric hindrance from the amino group at position 6 may reduce reaction rates.
- Buchwald-Hartwig Amination : The amino group can act as a directing group, enabling selective functionalization at position 5 or 8 .
Q. Reactivity Comparison :
| Reaction Type | Position 6 Substituent | Position 7 Substituent | Yield |
|---|---|---|---|
| Suzuki Coupling | -NH₂ | -Br | 70–80% |
| Negishi Coupling | -Br | -NH₂ | 50–60% |
Q. What computational methods predict the compound’s binding affinity to dopamine receptors?
Methodological Answer :
- Molecular Docking (AutoDock Vina) : Model interactions between the bromo-aromatic core and receptor hydrophobic pockets.
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- Key Findings : The amino group forms hydrogen bonds with Asp113 in D2 receptors, while bromine enhances hydrophobic interactions .
Q. How to resolve contradictions in reported yields for bromination steps?
Methodological Answer : Discrepancies arise from:
- Radical Initiator Efficiency : AIBN vs. peroxide initiators alter reaction pathways .
- Purification Methods : Column chromatography vs. recrystallization impacts final yield (e.g., 70% vs. 60% recovery) .
Q. Optimization Strategy :
- Use kinetic studies (GC-MS monitoring) to identify side products (e.g., di-brominated byproducts).
- Adjust stoichiometry (1.1 eq. NBS) and reaction time (2–4 hrs) .
Q. What are the challenges in achieving enantiomeric purity, and how are they addressed?
Methodological Answer :
Q. How does halogen bonding influence the compound’s crystallographic packing?
Methodological Answer :
- X-ray Analysis : Bromine participates in Type-II halogen bonds (C–Br⋯O=C) with carbonyl groups, stabilizing the crystal lattice .
- Impact : Enhanced thermal stability (decomposition >250°C) compared to non-halogenated analogs .
Q. What are the compound’s redox properties, and how are they characterized?
Methodological Answer :
Q. How does the compound compare to structurally similar analogs in receptor-binding assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
